molecular formula C12H11ClN2 B6330177 5-(4-Chloro-3-methylphenyl)pyridin-2-amine CAS No. 1314985-69-7

5-(4-Chloro-3-methylphenyl)pyridin-2-amine

Cat. No.: B6330177
CAS No.: 1314985-69-7
M. Wt: 218.68 g/mol
InChI Key: BNWGOXOIPZJUKD-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)pyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a 4-chloro-3-methylphenyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . For this compound, 4-chloro-3-methylphenylboronic acid and 2-bromopyridine are commonly used as starting materials. The reaction is carried out under mild conditions, often at room temperature, with tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)pyridin-2-amine
  • 5-(3-Methylphenyl)pyridin-2-amine
  • 5-(4-Chloro-3-methylphenyl)pyrimidin-2-amine

Uniqueness

5-(4-Chloro-3-methylphenyl)pyridin-2-amine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-6-9(2-4-11(8)13)10-3-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGOXOIPZJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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